molecular formula C25H32F4O2Sn B12545234 2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate CAS No. 663622-12-6

2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate

Cat. No.: B12545234
CAS No.: 663622-12-6
M. Wt: 559.2 g/mol
InChI Key: XDDFBBDTMIDKBX-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a tetrafluorophenyl group and a tributylstannyl group attached to a benzoate moiety, making it a versatile intermediate in organic synthesis and a valuable tool in radiolabeling and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate typically involves the reaction of 2,3,5,6-tetrafluorophenol with 3-(tributylstannyl)benzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate ester formation . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Cross-Coupling Products: Various substituted benzoates.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate primarily involves its reactivity in cross-coupling reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds in the presence of a palladium catalyst. This compound can also interact with various molecular targets through its functional groups, enabling its use in bioconjugation and radiolabeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate is unique due to its combination of a tetrafluorophenyl group and a tributylstannyl group, which provides distinct reactivity and versatility in various chemical reactions and applications. Its stability and efficiency in radiolabeling make it particularly valuable in scientific research .

Properties

CAS No.

663622-12-6

Molecular Formula

C25H32F4O2Sn

Molecular Weight

559.2 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-tributylstannylbenzoate

InChI

InChI=1S/C13H5F4O2.3C4H9.Sn/c14-8-6-9(15)11(17)12(10(8)16)19-13(18)7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-6H;3*1,3-4H2,2H3;

InChI Key

XDDFBBDTMIDKBX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

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